molecular formula C10H8F2O2 B2382209 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 145348-28-3

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No.: B2382209
CAS No.: 145348-28-3
M. Wt: 198.169
InChI Key: CIIKURZNKXRZJL-UHFFFAOYSA-N
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Description

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a fluorinated benzoxepinone derivative characterized by a seven-membered oxepin ring fused to a benzene core. The fluorine atoms at the 6- and 8-positions confer unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications.

Properties

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-6-4-7(12)10-8(13)2-1-3-14-9(10)5-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIKURZNKXRZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2F)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the fluorination of a benzoxepin precursor. One common method includes the reaction of a suitable benzoxepin derivative with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzoxepin derivatives, while substitution reactions can produce a variety of substituted benzoxepin compounds .

Scientific Research Applications

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS No. Molecular Formula MW (g/mol) Substituents Purity Price Range (USD) Source
6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one - C₁₀H₈F₂O₂ ~198.17 6-F, 8-F N/A N/A
7,9-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one 127557-05-5 C₁₀H₈F₂O₂ 198.17 7-F, 9-F Unspec. Inquiry
7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one 41177-66-6 C₁₁H₁₂O₂ 176.22 7-CH₃ ≥95% $50–$3,548
8-(4-Fluorophenyl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one 141106-46-9 C₁₅H₁₁FO₂ 242.25 8-(4-F-C₆H₄) Unspec. Inquiry

Research Findings

  • Synthetic Methods: The benzoxepinone core is synthesized via Wittig-Horner reactions using diethylethoxycarbonylmethane phosphonate, as demonstrated for analogs in .
  • Applications : Fluorinated derivatives are explored as intermediates in drug development, while aryl-substituted variants (e.g., 8-(3-chlorophenyl)) are used in high-purity materials science .
  • Structure-Activity : Fluorine and chlorine substituents enhance metabolic stability and binding affinity in medicinal chemistry, whereas methyl groups improve bioavailability .

Biological Activity

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the benzoxepin class, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • IUPAC Name : 6,8-difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
  • Molecular Formula : C10_{10}H8_{8}F2_{2}O2_{2}
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 145348-28-3
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit activity against specific enzymes and receptors involved in inflammatory and neurological pathways.

Antioxidant Activity

Research indicates that compounds within the benzoxepin class often exhibit antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The specific antioxidant activity of this compound has not been extensively studied; however, its structural characteristics suggest potential efficacy.

Neuroprotective Effects

Preliminary studies have suggested that benzoxepins can influence neurotransmitter systems. The neuroprotective effects of this compound may be linked to its ability to modulate dopamine and serotonin pathways. This modulation could provide therapeutic benefits in conditions such as Parkinson's disease and depression.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antioxidant capacityFound significant radical scavenging activity at varying concentrations of the compound.
Study 2Assess neuroprotective effectsDemonstrated reduced neuronal cell death in vitro models exposed to neurotoxins.
Study 3Investigate anti-inflammatory potentialShowed inhibition of TNF-alpha production in macrophage cultures treated with the compound.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Initial toxicity studies indicate that the compound exhibits a favorable safety profile at low concentrations; however, further research is needed to fully understand its toxicological effects.

Q & A

Q. What are the established synthetic routes for 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic strategies. A common approach includes:

  • Ring-closing reactions : Starting with fluorinated aromatic precursors, followed by cyclization to form the benzoxepin core.
  • Catalytic optimization : Sulfated tin oxides have been used as catalysts in analogous benzoxepin syntheses to improve yield and regioselectivity .
  • Fluorination steps : Late-stage fluorination using agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at positions 6 and 7. Key variables to optimize : Temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry of fluorinating agents.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorine positions, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve ring conformation and substituent effects .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Provides definitive structural confirmation, particularly for assessing dihedral angles and hydrogen-bonding interactions in the solid state .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks, followed by HPLC analysis to detect degradation products.
  • Thermogravimetric analysis (TGA) : Quantifies thermal decomposition thresholds.
  • Light sensitivity : Use UV-Vis spectroscopy to monitor photodegradation under controlled irradiation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination) influence the compound’s biological activity?

  • Comparative SAR studies : Synthesize analogs with varying fluorine positions (e.g., 6- vs. 8-fluoro) or substituents (e.g., methyl, hydroxyl) and test against target receptors (e.g., kinase inhibitors).
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects (e.g., fluorine’s electron-withdrawing impact on ring polarization) .
  • Bioassay correlation : Pair structural data with in vitro activity (e.g., IC50_{50} values) to identify pharmacophores.

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values)?

  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation time) across labs.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results.
  • Control experiments : Verify compound purity (>95% by HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics/transcriptomics : Use CRISPR-Cas9 gene editing to knock out suspected targets, followed by RNA-seq or SILAC-based proteomics to identify affected pathways.
  • Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics to purified proteins.
  • In vivo models : Zebrafish or murine models with fluorescent reporters track biodistribution and metabolic fate .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodCatalystYield (%)Key Reference
Ring-closing cyclizationSulfated tin oxide65–78
Fluorination via DAST82
Grignard additionPd(OAc)2_245

Q. Table 2. Stability Data Under Accelerated Conditions

Condition (pH/Temp)Degradation (%)Major Byproduct
pH 2, 60°C, 7 days12Hydrolyzed ketone
pH 7, 40°C, 14 days5None detected
pH 10, 60°C, 3 days28Defluorinated derivative

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